10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, dibenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bikaverin can be synthesized through a base-catalyzed reaction between 2-hydroxy-4-methoxy-6-methylacetophenone and dimethyl 3,5-dimethoxyhomophthalate . The reaction yields a substituted 11-hydroxybenzoxanthone, which is then oxidized with trifluoroperacetic acid under controlled conditions to produce bikaverin . The overall yield of this synthesis is approximately 35% .
Industrial Production Methods
Industrial production methods for bikaverin are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for the oxidation of intermediate compounds to bikaverin.
Substitution: The methoxy and hydroxy groups in bikaverin can participate in substitution reactions under appropriate conditions.
Major Products
The major product of the oxidation reaction is bikaverin itself . Other products depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Bikaverin has several scientific research applications:
Mechanism of Action
Bikaverin exerts its effects through its interaction with microbial cells. It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Lycopersin: Another name for bikaverin, highlighting its structural similarity.
NSC 215139: A compound with a similar structure and biological activity.
Uniqueness
Bikaverin is unique due to its highly oxidized benzoxanthone structure and its potent antimicrobial properties . Its specific combination of hydroxy, methoxy, and methyl groups contributes to its distinct chemical behavior and biological activity .
Properties
CAS No. |
33390-32-8 |
---|---|
Molecular Formula |
C34H22O10 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
(6-benzoyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) benzoate |
InChI |
InChI=1S/C34H22O10/c1-17-14-20(40-2)15-22-24(17)29(37)27-30(43-33(38)18-10-6-4-7-11-18)25-21(35)16-23(41-3)28(36)26(25)31(32(27)42-22)44-34(39)19-12-8-5-9-13-19/h4-16H,1-3H3 |
InChI Key |
QLLVYSUKOJQTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3OC(=O)C5=CC=CC=C5)C(=O)C=C(C4=O)OC)OC(=O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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